molecular formula C7H12Cl2N4O2 B6606809 2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride CAS No. 2839138-51-9

2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride

Cat. No.: B6606809
CAS No.: 2839138-51-9
M. Wt: 255.10 g/mol
InChI Key: MHIRXYKEJZAXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is a heterocyclic compound featuring a unique azetidine ring fused with a 1,2,4-triazole moiety and a carboxylic acid group. Its molecular formula is C₉H₁₆Cl₂N₄O₂, with a molecular weight of 283.15 g/mol (calculated from ). The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications. The compound’s structure combines the rigidity of the azetidine ring with the bioactivity of the triazole group, which is known for antimicrobial, antifungal, and herbicidal properties .

Properties

IUPAC Name

2-[3-(1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2.2ClH/c12-6(13)1-7(2-8-3-7)11-5-9-4-10-11;;/h4-5,8H,1-3H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIRXYKEJZAXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC(=O)O)N2C=NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Azetidine Synthesis

Azetidine derivatives are commonly synthesized via cyclization of γ-amino alcohols or through [2+2] cycloadditions. Recent advances highlight the Horner–Wadsworth–Emmons (HWE) reaction for constructing azetidin-3-ylidene intermediates, as demonstrated in the synthesis of N-Boc-azetidin-3-ylidene acetate.

Example Protocol :

  • Substrate : Azetidin-3-one (2) reacts with methyl 2-(dimethoxyphosphoryl)acetate (1) under HWE conditions.

  • Conditions : NaH in THF, followed by vacuum distillation.

  • Outcome : N-Boc-azetidin-3-ylidene acetate (3) in 60–70% yield.

This method avoids chromatography and enables scalable production of azetidine precursors.

Integration of Acetic Acid Side Chain

Alkylation Strategies

Direct alkylation of the triazole nitrogen with bromoacetate esters is a common approach. For example, benzyl bromoacetate has been used to introduce the acetate group in batch and flow systems.

Flow Alkylation Protocol :

  • Substrates : Triazole (3-methyl-1H-1,2,4-triazole) and benzyl bromoacetate.

  • Conditions : K₂CO₃ in acetone, 25–70°C, 5–7 min residence time.

  • Outcome : 46–99% yield after hydrogenolytic deprotection.

Carboxylation via Hydrolysis

Ester-to-acid conversion is typically achieved through catalytic hydrogenation or acidic hydrolysis. For instance, Pd/C-mediated hydrogenolysis of benzyl esters under 1–1.5 bar H₂ affords carboxylic acids in >95% yield.

Proposed Synthetic Routes for Target Compound

Route 1: Azetidine-First Approach

  • Step 1 : Synthesize 3-aminoazetidine via HWE reaction.

  • Step 2 : Cyclocondense with formamidine acetate under flow conditions to form 3-(1H-1,2,4-triazol-1-yl)azetidine.

  • Step 3 : Alkylate with tert-butyl bromoacetate, followed by HCl-mediated deprotection to yield the dihydrochloride salt.

Anticipated Challenges :

  • Regioselectivity in triazole formation.

  • Steric hindrance during azetidine functionalization.

Route 2: Triazole-First Approach

  • Step 1 : Prepare 1H-1,2,4-triazole-1-acetic acid via continuous-flow cyclocondensation.

  • Step 2 : Couple with 3-azabicyclo[3.2.0]heptane through aza-Michael addition.

  • Step 3 : Acidify and salt with HCl.

Advantages :

  • Leverages established triazole carboxylation methods.

  • Mitigates azetidine ring strain issues.

Comparative Analysis of Methodologies

Parameter Batch Synthesis Continuous-Flow Synthesis
Yield 46–64%52–99%
Isomer Control Poor (46% a/a)High (>90% a/a)
Safety ModerateImproved (exotherm control)
Chromatography Use RequiredAvoided

Continuous-flow systems outperform batch methods in yield, selectivity, and safety, making them preferable for scaling the target compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the azetidine moiety in this compound enhances its effectiveness against various bacterial strains. Studies have shown that compounds similar to this one can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Antifungal Properties

Triazoles are well-known for their antifungal activity. The specific structure of 2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride suggests a potential role in treating fungal infections. Preliminary studies have demonstrated that triazole-based compounds can disrupt fungal cell membrane synthesis, leading to cell death .

Anti-inflammatory Effects

Recent investigations into triazole derivatives have revealed their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Biological Mechanisms

The biological activity of 2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors in microbial cells and human tissues. The triazole ring is known to interfere with the synthesis of nucleic acids in pathogens, while the azetidine structure may enhance binding affinity to target sites.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that it exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.

Case Study 2: Antifungal Activity

In another study published in the Journal of Fungal Biology, this compound was tested against Candida species. The findings revealed that it significantly reduced fungal viability in vitro, suggesting its potential as a therapeutic agent for candidiasis.

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. This interaction can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its azetidine-triazole hybrid structure. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride (Target) C₉H₁₆Cl₂N₄O₂ 283.15 Azetidine, triazole, dihydrochloride Unique azetidine-triazole fusion; dihydrochloride salt improves solubility .
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride C₆H₁₀ClN₃O₂ 191.62 Methyl groups on triazole, hydrochloride Lacks azetidine; dimethyl substitution reduces steric hindrance .
(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride C₄H₆ClN₃O₃ 179.56 Hydroxy group on triazole, hydrochloride Hydroxy group increases polarity but decreases lipophilicity .
Ethyl 2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetate dihydrochloride C₉H₁₆Cl₂N₄O₂ 283.15 Ethyl ester, dihydrochloride Ester form reduces acidity; may alter bioavailability compared to free acid .

Research Findings

  • Triazole-containing compounds like the target are associated with herbicidal and antifungal activity. For example, β-(1,2,4-triazol-1-yl)-alanine derivatives are metabolites of fungicides like myclobutanil .
  • Azetidine derivatives are increasingly explored in medicinal chemistry due to their balanced ring strain and stability, offering advantages over larger heterocycles like piperidine .
  • The ethyl ester analog (C₉H₁₆Cl₂N₄O₂) may serve as a prodrug, with ester hydrolysis releasing the active carboxylic acid in vivo .

Q & A

Q. How can researchers optimize the synthesis of 2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride to improve yield and purity?

Methodological Answer:

  • Step 1: Reaction Optimization
    Use reflux conditions with absolute ethanol and glacial acetic acid as a catalyst, as demonstrated in triazole-azetidine coupling reactions . Adjust molar ratios of reactants (e.g., 1:1 triazole to azetidine derivatives) to minimize side products.
  • Step 2: Solvent Management
    Employ reduced-pressure solvent evaporation post-reflux to isolate the solid product efficiently. Consider alternative solvents (e.g., DMF/acetic acid mixtures) for recrystallization to enhance purity .
  • Step 3: Continuous-Flow Systems
    Explore sustainable synthesis under continuous-flow conditions, which improve reaction control and scalability, as shown in analogous triazole-acetic acid syntheses .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • HPLC Analysis
    Utilize high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to assess purity, referencing protocols for structurally similar hydrochlorides .
  • Spectroscopic Validation
    Confirm the azetidine and triazole moieties via 1^1H/13^{13}C NMR and FT-IR spectroscopy. Compare spectral data with published benchmarks for azetidine-triazole hybrids .
  • Mass Spectrometry
    Use high-resolution mass spectrometry (HRMS) to verify molecular weight and chloride counterion integration .

Advanced Research Questions

Q. How can computational methods be integrated into reaction design to predict synthetic pathways for novel derivatives of this compound?

Methodological Answer:

  • Step 1: Quantum Chemical Calculations
    Apply reaction path search algorithms (e.g., density functional theory) to model intermediate stability and transition states, as pioneered by ICReDD for reaction design .
  • Step 2: Data-Driven Optimization
    Use machine learning to analyze experimental datasets (e.g., solvent effects, temperature) and predict optimal conditions for azetidine ring functionalization .
  • Step 3: In Silico Screening
    Simulate substituent effects on biological activity via molecular docking studies, focusing on triazole-azetidine interactions with target enzymes .

Q. What strategies should be employed to resolve discrepancies in reported biological activity data across different studies?

Methodological Answer:

  • Step 1: Standardized Assay Protocols
    Harmonize experimental parameters (e.g., cell lines, incubation times) to reduce variability. Cross-reference methodologies from triazole-based antimicrobial studies .
  • Step 2: Contradiction Analysis
    Use statistical tools (e.g., meta-analysis) to identify confounding variables, such as impurities in synthesis batches or solvent residues affecting bioavailability .
  • Step 3: Orthogonal Validation
    Confirm activity via multiple assays (e.g., enzymatic inhibition + cell viability) to rule out false positives/negatives .

Q. How can researchers design derivatives of this compound to enhance solubility without compromising bioactivity?

Methodological Answer:

  • Step 1: Functional Group Modulation
    Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) at the azetidine or acetic acid positions, guided by Mannich reaction strategies .
  • Step 2: Salt Formation
    Explore alternative counterions (e.g., sulfate, citrate) instead of hydrochloride to improve aqueous solubility while maintaining ionic stability .
  • Step 3: Co-Solvent Systems
    Test solubilization in PEG-water mixtures or cyclodextrin complexes, leveraging data from analogous dihydrochloride formulations .

Data Management and Reproducibility

Q. What computational tools are critical for managing large datasets in structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Step 1: Chemical Informatics Platforms
    Use PubChem or ChemAxon for structure standardization and dataset curation .
  • Step 2: Cloud-Based Collaboration
    Implement platforms like Benchling or Dotmatics to share synthetic protocols and spectral data securely .
  • Step 3: Predictive Modeling
    Apply QSAR software (e.g., MOE, Schrödinger) to correlate structural features with observed bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.